molecular formula C16H18N2O2S B5801481 N-{2-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide

N-{2-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide

Cat. No. B5801481
M. Wt: 302.4 g/mol
InChI Key: JOOTXDUVAHWFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as Boc-L-phenylalanine thiophene-2-carboxylate, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of phenylalanine, an essential amino acid, and is used in the synthesis of various peptides and proteins. The compound has shown promising results in scientific research, particularly in the field of drug discovery and development.

Mechanism of Action

The mechanism of action of Boc-L-phenylalanine thiophene-2-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biochemical pathways. This inhibition leads to the disruption of cellular processes, ultimately resulting in the death of microbial or cancerous cells.
Biochemical and Physiological Effects:
Boc-L-phenylalanine thiophene-2-carboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to have anticancer properties, inducing apoptosis (programmed cell death) in cancer cells. Additionally, Boc-L-phenylalanine thiophene-2-carboxylate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Boc-L-phenylalanine thiophene-2-carboxylate in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it a reliable reagent for peptide and protein synthesis. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling the compound.

Future Directions

There are several future directions for the research and development of Boc-L-phenylalanine thiophene-2-carboxylate. One potential area of research is the development of new antimicrobial agents based on the compound. Another potential direction is the development of new anticancer drugs based on the compound's ability to induce apoptosis in cancer cells. Additionally, the compound's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications in medicine.

Synthesis Methods

The synthesis of Boc-L-phenylalanine thiophene-2-carboxylate involves the reaction of Boc-L-phenylalanine with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired product, which can be purified using column chromatography.

Scientific Research Applications

Boc-L-phenylalanine thiophene-2-carboxylate has been extensively studied for its potential applications in drug discovery and development. It is commonly used in the synthesis of peptides and proteins, which are important therapeutic agents for various diseases. The compound has also been shown to exhibit antimicrobial and anticancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[2-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-16(2,3)18-14(19)11-7-4-5-8-12(11)17-15(20)13-9-6-10-21-13/h4-10H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOTXDUVAHWFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide

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